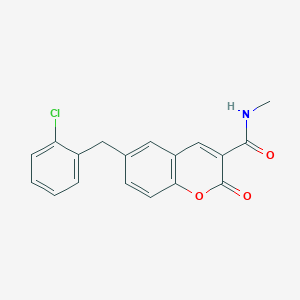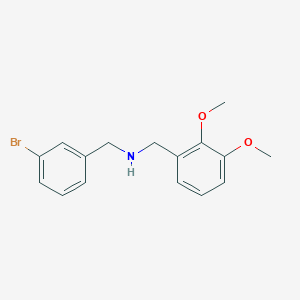
6-(2-chlorobenzyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-chlorobenzyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide, also known as CCN1, is a synthetic compound that has been studied for its potential applications in scientific research. This compound belongs to the class of chromene derivatives, which have been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Aplicaciones Científicas De Investigación
6-(2-chlorobenzyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and cancer research. It has been shown to possess anti-cancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. 6-(2-chlorobenzyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide has also been reported to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Mecanismo De Acción
The mechanism of action of 6-(2-chlorobenzyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. 6-(2-chlorobenzyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide has also been reported to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
6-(2-chlorobenzyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide has been shown to possess various biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-microbial properties. It has also been reported to modulate the activity of certain neurotransmitters, which may have implications for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(2-chlorobenzyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments, including its high purity and yield, and its potential applications in various scientific research fields. However, its limitations include its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several potential future directions for research on 6-(2-chlorobenzyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide, including the development of more efficient synthesis methods, the investigation of its potential applications in drug discovery and medicinal chemistry, and the elucidation of its mechanism of action and biochemical effects. Additionally, further studies are needed to assess the safety and efficacy of 6-(2-chlorobenzyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide in vivo, and to investigate its potential applications in the treatment of various diseases and disorders.
Conclusion:
In conclusion, 6-(2-chlorobenzyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has been studied for its potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions have been discussed in this paper. Further research is needed to fully understand the potential of 6-(2-chlorobenzyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide in scientific research and its potential applications in the treatment of various diseases and disorders.
Métodos De Síntesis
The synthesis method of 6-(2-chlorobenzyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide involves the reaction of 2-hydroxy-1-naphthaldehyde with N-methyl anthranilic acid in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with 2-chlorobenzylamine to give 6-(2-chlorobenzyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide. This method has been reported to yield 6-(2-chlorobenzyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide with a high purity and yield, making it suitable for scientific research applications.
Propiedades
IUPAC Name |
6-[(2-chlorophenyl)methyl]-N-methyl-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-20-17(21)14-10-13-9-11(6-7-16(13)23-18(14)22)8-12-4-2-3-5-15(12)19/h2-7,9-10H,8H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWCVEGMIWAGRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=CC(=C2)CC3=CC=CC=C3Cl)OC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24795879 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(cyclohexylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B5836747.png)

![[3-chloro-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5836762.png)


![1-[4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone](/img/structure/B5836785.png)
![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide](/img/structure/B5836799.png)
![N-(3-methylphenyl)benzo[cd]indol-2-amine](/img/structure/B5836807.png)
![2-chloro-3-[(3-fluorophenyl)amino]naphthoquinone](/img/structure/B5836812.png)



![N-[4-(dimethylamino)phenyl]isonicotinamide](/img/structure/B5836848.png)